Product packaging for Zinc, iodo[(3-methyl-3-oxetanyl)methyl](Cat. No.:)

Zinc, iodo[(3-methyl-3-oxetanyl)methyl]

Cat. No.: B14134052
M. Wt: 277.4 g/mol
InChI Key: ULUQZXDJWZMSDG-UHFFFAOYSA-M
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Description

Zinc, iodo[(3-methyl-3-oxetanyl)methyl] is a specialized organozinc reagent that incorporates the 3-methyl-3-oxetanyl moiety, a valuable scaffold in medicinal and materials chemistry . This air- and moisture-sensitive compound is primarily used in cross-coupling reactions, such as Negishi coupling, to introduce the functionalized oxetane group into more complex molecular architectures. The oxetane ring is of significant interest to researchers due to its ability to improve key physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity . As a result, this reagent serves as a crucial building block in the synthesis of novel pharmaceutical intermediates and functional materials. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper handling under an inert atmosphere, such as argon or nitrogen, is essential to maintain the stability and reactivity of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IOZn B14134052 Zinc, iodo[(3-methyl-3-oxetanyl)methyl]

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9IOZn

Molecular Weight

277.4 g/mol

IUPAC Name

iodozinc(1+);3-methanidyl-3-methyloxetane

InChI

InChI=1S/C5H9O.HI.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ULUQZXDJWZMSDG-UHFFFAOYSA-M

Canonical SMILES

CC1(COC1)[CH2-].[Zn+]I

Origin of Product

United States

Synthetic Pathways to Iodo Substituted Methyl Oxetane Precursors

Regiospecific Introduction of Iodine onto the Oxetane (B1205548) Ring System

The precise placement of an iodine atom is crucial for the successful synthesis of the target organozinc reagent. This section explores the methodologies for achieving this regiospecific functionalization.

Nucleophilic Displacement and Halogenation Methodologies for Oxetane Functionalization

The conversion of a readily available starting material, 3-methyl-3-oxetanemethanol, to its corresponding iodide derivative is a key transformation. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group is converted into a good leaving group, followed by displacement with an iodide ion.

One of the most effective methods for this conversion is the Appel reaction . organic-chemistry.orgchem-station.comwikipedia.orgchemistry-reaction.comnrochemistry.comalfa-chemistry.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert primary and secondary alcohols to the corresponding alkyl iodides under mild conditions. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.

Reaction Scheme for Appel Reaction:

The key steps in the mechanism of the Appel reaction are outlined in the table below.

StepDescription
1 Activation of triphenylphosphine with iodine to form a phosphonium (B103445) iodide species.
2 The alcohol attacks the phosphonium species, forming an alkoxyphosphonium iodide.
3 The iodide ion acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group.
4 This results in the displacement of triphenylphosphine oxide (Ph₃PO), a thermodynamically stable byproduct, and the formation of the alkyl iodide.

Table 1: Mechanistic Steps of the Appel Reaction

Another viable method involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, followed by a Finkelstein reaction. In this two-step approach, the alcohol is first reacted with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonate ester. This ester is then treated with an iodide salt, such as sodium iodide in acetone, to effect the nucleophilic substitution and yield the desired iodo-oxetane.

Stereochemical Control in Iodo-Oxetane Synthesis

The stereochemical outcome of the iodination reaction is a critical consideration in many organic syntheses. The Appel reaction, proceeding through an Sₙ2 mechanism, results in a complete inversion of stereochemistry at the reacting carbon center. chemistry-reaction.com

However, in the case of the synthesis of 3-(iodomethyl)-3-methyloxetane (B39523) from 3-methyl-3-oxetanemethanol, the starting material is achiral. The carbon atom undergoing substitution is a primary carbon and not a stereocenter. Therefore, while the reaction mechanistically proceeds with an inversion of the spatial arrangement of the attacking nucleophile relative to the leaving group, it does not result in the formation of a stereoisomer in the final product as the product itself is achiral.

Stereochemical Considerations:

Starting MaterialReaction CenterMechanismProductStereochemical Outcome
3-methyl-3-oxetanemethanolPrimary Carbon (CH₂OH)Sₙ23-(iodomethyl)-3-methyloxetaneNot applicable (achiral product)

Table 2: Stereochemical Analysis of the Iodination Reaction

Strategic Preparation of 3-Iodo-3-methyl-oxetane Derivatives for Organozinc Reagent Formation

With the successful synthesis of 3-(iodomethyl)-3-methyloxetane, the next strategic step is its conversion into the corresponding organozinc reagent. This is typically achieved through the direct insertion of zinc metal into the carbon-iodine bond. organic-chemistry.org

The reaction is generally performed using activated zinc powder in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reactivity of the zinc can be enhanced by the addition of activating agents, with lithium chloride (LiCl) being a particularly effective choice. organic-chemistry.org The presence of LiCl helps to break up the passivating layer on the zinc surface and solubilize the forming organozinc species, thereby accelerating the reaction.

Reaction Scheme for Organozinc Formation:

The successful formation of the organozinc reagent provides a valuable intermediate for various subsequent carbon-carbon bond-forming reactions, owing to the versatile reactivity of the carbon-zinc bond.

Summary of Synthetic Steps and Reagents:

StepTransformationKey Reagents
1 Alcohol to IodideTriphenylphosphine (PPh₃), Iodine (I₂)
2 Iodide to OrganozincZinc (Zn) powder, Lithium Chloride (LiCl)

Table 3: Overview of the Synthetic Pathway

Reaction Modalities and Mechanistic Investigations of Iodooxetanyl Organozinc Chemistry

Carbon-Carbon Bond Forming Reactions

Radical Pathways Enabled by Organozinc Species in Oxetane (B1205548) Chemistry

While organozinc reagents are often associated with polar, two-electron reaction pathways, their involvement in radical processes has become increasingly recognized. The generation of radical species from stable organozinc precursors opens up new avenues for carbon-carbon bond formation.

Recent advancements in photoredox catalysis have provided a mild and efficient method for generating alkyl radicals from various precursors, including organozinc reagents. nih.govresearchgate.netnih.govnih.govbeilstein-journals.orgnih.gov In a typical catalytic cycle, a photosensitizer, upon excitation by visible light, can engage in a single-electron transfer (SET) event with the organozinc compound. For a reagent like iodo[(3-methyl-3-oxetanyl)methyl]zinc, this process would likely involve the transfer of an electron to an excited photocatalyst, leading to the formation of a radical cation that subsequently fragments to generate the (3-methyl-3-oxetanyl)methyl radical.

This radical can then participate in various synthetic transformations, such as addition to alkenes or arenes, or in cross-coupling reactions. The general mechanism for the photoredox-catalyzed generation of alkyl radicals from organozinc reagents is depicted below:

Table 1: Proposed General Mechanism for Photoredox-Catalyzed Alkyl Radical Generation from Organozinc Reagents

StepDescription
1. Excitation A photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC).
2. Single Electron Transfer (SET) The excited photocatalyst (PC) interacts with the organozinc reagent (R-ZnI) to facilitate a single electron transfer, generating a radical cation (R-ZnI•+) and the reduced form of the photocatalyst (PC•-).
3. Fragmentation The unstable radical cation (R-ZnI•+) fragments to produce the alkyl radical (R•) and a zinc cation (ZnI+).
4. Regeneration of Photocatalyst The reduced photocatalyst (PC•-) is oxidized back to its ground state (PC) by a suitable oxidant in the reaction mixture, completing the catalytic cycle.

This is a generalized mechanism and specific reaction conditions may vary.

Research in the broader field of photoredox catalysis has demonstrated the feasibility of generating alkyl radicals from various organometallic species, which can then be used in a variety of synthetic applications. beilstein-journals.orgbeilstein-journals.org

Once generated, the (3-methyl-3-oxetanyl)methyl radical can be strategically employed in tandem reactions, where an initial radical addition is followed by a subsequent cyclization or trapping event. nih.govrsc.orgrsc.org These processes allow for the rapid construction of complex molecular architectures from simple starting materials. For instance, the addition of the (3-methyl-3-oxetanyl)methyl radical to a molecule containing both an alkene and another reactive functional group could initiate a cascade of bond-forming events.

While specific examples involving iodo[(3-methyl-3-oxetanyl)methyl]zinc are not prevalent in the literature, the general principle of tandem radical reactions involving organozinc-derived radicals is established. nih.govnih.gov

Table 2: Illustrative Example of a Tandem Radical Addition/Cyclization

Reactant 1Reactant 2Radical InitiatorProductDescription
Organozinc Reagent (R-ZnX)Alkene with a pendant functional groupPhotoredox Catalyst/LightCyclic product with incorporated 'R' groupThe radical 'R•' generated from the organozinc reagent adds to the alkene, and the resulting radical intermediate undergoes an intramolecular cyclization.

This table provides a generalized illustration of the concept.

Functional Group Tolerance and Chemoselectivity in Transformations

A significant advantage of organozinc reagents is their high functional group tolerance compared to more reactive organometallic counterparts like organolithium or Grignard reagents. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govresearchgate.netrsc.org This allows for their use in the synthesis of complex molecules bearing sensitive functional groups without the need for extensive protecting group strategies.

The moderate reactivity of iodo[(3-methyl-3-oxetanyl)methyl]zinc is expected to be compatible with a range of functional groups, including esters, amides, nitriles, and ketones, under appropriate reaction conditions. This chemoselectivity is particularly valuable in cross-coupling reactions, where the organozinc reagent can be selectively coupled with an organic halide in the presence of other reactive sites.

Table 3: Expected Functional Group Compatibility of Iodo[(3-methyl-3-oxetanyl)methyl]zinc in Cross-Coupling Reactions

Functional GroupCompatibilityNotes
EsterHighGenerally well-tolerated in Negishi and other palladium-catalyzed cross-coupling reactions.
AmideHighTypically unreactive towards organozinc reagents under standard cross-coupling conditions.
NitrileHighCompatible with many transition-metal-catalyzed reactions involving organozincs.
KetoneModerateCan be tolerated, but may react under certain conditions, especially with Lewis acid activation. Careful choice of catalyst and reaction conditions is crucial.
AldehydeLowGenerally reactive towards organozinc reagents. Protection is often required.
Halide (Aryl/Vinyl)ReactiveThese are the desired coupling partners in cross-coupling reactions.

This compatibility profile is based on the general reactivity of functionalized organozinc reagents. organic-chemistry.org

Ring-Opening Dynamics of the Oxetane Moiety within Organozinc Reactions

The oxetane ring is a strained four-membered heterocycle, and this inherent ring strain can be harnessed as a driving force for chemical transformations. beilstein-journals.orgyoutube.comacs.orgresearchgate.netnih.govresearchgate.net

The ring strain of oxetane is approximately 25 kcal/mol, which is significant and can be released through ring-opening reactions. beilstein-journals.org This strain-release can be a powerful thermodynamic driving force in reactions involving the oxetane moiety. In the context of reactions with iodo[(3-methyl-3-oxetanyl)methyl]zinc, this inherent reactivity of the oxetane ring must be considered.

A key challenge and opportunity in the chemistry of iodo[(3-methyl-3-oxetanyl)methyl]zinc is the control of chemoselectivity—directing the reaction to proceed either with retention of the oxetane ring or through a desired ring-opening pathway.

Ring-Retaining Transformations: In many synthetic applications, the goal is to transfer the intact (3-methyl-3-oxetanyl)methyl group. This is typically achieved in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi coupling), where the reaction at the carbon-zinc bond is much faster than any process that would lead to the opening of the oxetane ring. The choice of a mild, neutral, or slightly basic reaction medium is crucial to prevent acid-catalyzed ring-opening.

Ring-Opening Transformations: Conversely, the inherent strain of the oxetane ring can be exploited to design novel transformations where ring-opening is the desired outcome. researchgate.netrsc.orgnih.gov This can be promoted by Lewis acids or by reaction conditions that favor nucleophilic attack on one of the oxetane carbons. While the primary reactivity of iodo[(3-methyl-3-oxetanyl)methyl]zinc is at the C-Zn bond, subsequent intramolecular reactions or reactions promoted by external reagents could trigger the opening of the oxetane ring, leading to the formation of functionalized 1,3-diols or other acyclic products.

Table 4: Factors Influencing the Chemoselectivity of Reactions Involving the Oxetane Ring

FactorFavors Ring RetentionFavors Ring Opening
Reaction Conditions Neutral or basic pHAcidic conditions (Brønsted or Lewis acids)
Catalyst Transition metal catalysts for cross-coupling (e.g., Pd, Ni)Lewis acidic catalysts
Temperature Lower temperaturesHigher temperatures
Nature of other Reagents Non-nucleophilic reagentsStrong nucleophiles, especially in the presence of an activating agent

The ability to selectively control these reaction pathways significantly enhances the synthetic utility of iodo[(3-methyl-3-oxetanyl)methyl]zinc and related oxetane-containing organometallic reagents. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Computational and Theoretical Elucidation of Reaction Mechanisms

The intricate nature of reactions involving organozinc compounds, such as Zinc, iodo[(3-methyl-3-oxetanyl)methyl], necessitates the use of computational and theoretical methods to achieve a profound understanding of the underlying reaction mechanisms. These computational approaches provide insights into transition states, reaction intermediates, and energetic pathways that are often difficult, if not impossible, to probe through experimental means alone. Density Functional Theory (DFT) calculations have become a particularly powerful tool in this regard, offering a balance between computational cost and accuracy that is well-suited for the study of organometallic reaction mechanisms.

Computational investigations into the reaction mechanisms of iodooxetanyl organozinc chemistry typically begin with the construction of a theoretical model of the reactants in a simulated solvent environment. The choice of solvent model is critical, as the coordinating capabilities of solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) can significantly influence the aggregation state and reactivity of the organozinc reagent. rsc.org Ab initio molecular dynamics simulations can provide a detailed picture of the solvation states of the organozinc species, revealing the dynamic exchange of solvent molecules and the predominant coordination numbers around the zinc center. chemrxiv.orgchemrxiv.org

A key aspect of these theoretical studies is the elucidation of the reaction pathway, which involves mapping the potential energy surface to identify the lowest energy route from reactants to products. This process involves locating and characterizing the geometries of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a critical factor in governing the reaction rate. For reactions involving Zinc, iodo[(3-methyl-3-oxetanyl)methyl], computational studies would focus on identifying the transition states for key steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.

For instance, in a hypothetical Negishi cross-coupling reaction, DFT calculations could be employed to compare different potential mechanisms. One possible pathway might involve a direct reaction of the monomeric organozinc species, while another could proceed through a dimeric or higher-order aggregate. rsc.org By calculating the activation energy barriers for each proposed pathway, the most energetically favorable mechanism can be identified.

The following table illustrates the type of data that would be generated from such a computational study, comparing the calculated relative free energies for a hypothetical reaction pathway.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1+18.5
Intermediate 1+2.3
Transition State 2+15.2
Products-25.7

Furthermore, computational analysis can provide detailed geometric information about the transition states, such as bond lengths and angles. This data is invaluable for understanding the nature of bond-forming and bond-breaking processes. For example, in the transition state for the ring-opening of the oxetane moiety, one would expect to see an elongated C-O bond and a partially formed bond between the carbon and the incoming nucleophile.

The table below provides a hypothetical example of key geometric parameters for a calculated transition state in a reaction involving Zinc, iodo[(3-methyl-3-oxetanyl)methyl].

ParameterValue (Å or °)
Zn-C Bond Length2.15
C-O (oxetane) Bond Length1.62
C-I Bond Length2.35
C-Zn-I Angle165.8

In addition to energetic and geometric data, theoretical calculations can also be used to probe the electronic structure of the reacting species. Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions, helping to explain the observed reactivity and regioselectivity. For example, such an analysis could elucidate the role of the oxetane oxygen in coordinating to the zinc center and influencing the nucleophilicity of the carbon-zinc bond. The origin of regioselectivity in reactions can often be elucidated through careful analysis of the calculated transition state structures and energies. acs.org

Strategic Applications in the Synthesis of Architecturally Complex Molecules

Construction of Diverse Oxetane-Containing Scaffolds via Organozinc Linkages

Organozinc reagents are pivotal in the formation of diverse scaffolds containing the oxetane (B1205548) moiety. The carbon-zinc bond allows for a range of coupling reactions, providing a gateway to complex molecules that were previously challenging to synthesize. The oxetane ring itself is of significant interest in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability. nih.govbeilstein-journals.org

The use of organozinc intermediates is integral to strategies aimed at producing polysubstituted oxetanes. Methodologies such as rhodium-catalyzed O-H insertion followed by C-C bond-forming cyclization can generate a wide variety of di-, tri-, and tetrasubstituted oxetane derivatives. nih.govrsc.org These processes allow for the incorporation of various functional groups, including esters, amides, and aryl groups, onto the oxetane core. rsc.org For instance, the reaction of a suitably functionalized alcohol with a diazo compound in the presence of a rhodium catalyst, followed by a base-mediated cyclization, affords highly substituted oxetanes. nih.gov Zinc reagents can be employed in subsequent steps to further functionalize these scaffolds. The introduction of substituents at various positions on the oxetane ring is possible, including the synthesis of spirocyclic oxetanes, which have notable similarities to common drug fragments like morpholine. magtech.com.cnnih.gov The ability to create such frameworks is crucial for exploring new areas of chemical space in drug discovery. rsc.org

Substitution PatternSynthetic StrategyKey FeaturesReference
2,2-DisubstitutedRhodium-catalyzed O-H insertion and C-C bond-forming cyclizationAllows for diverse functional groups like esters, amides, nitriles, and aryl groups. rsc.org
Di-, Tri-, and TetrasubstitutedO-H insertion and C-C bond-forming cyclization strategyAccess to functionalized 3-/4-aryl- and alkyl-substituted oxetanes and fused bicycles. nih.gov
Spirocyclic OxetanesAddition/substitution cascade or coupling Williamson etherification with alcohol C–H functionalizationCreates highly strained structures with contiguous spirocenters, analogous to common medicinal motifs. beilstein-journals.orgnih.gov

Modular synthesis provides a powerful strategy for the rapid generation of libraries of oxetane-containing compounds. researchgate.net One such approach utilizes oxetanyl trichloroacetimidates as versatile building blocks that can be coupled with a wide array of aryl halides and nucleophiles. nih.gov This method is operationally simple and allows for the late-stage functionalization of complex molecules. nih.gov Another modular method involves a two-step, scalable process starting from the commercially available oxetan-3-one. nih.gov This strategy relies on the formation of amine-benzotriazole intermediates which then react with various organometallic reagents, including organozinc compounds, to yield diverse amino-oxetanes under mild conditions. nih.gov These modular strategies are essential for systematically exploring structure-activity relationships in drug discovery programs by enabling the synthesis of a wide range of analogues.

Stereocontrolled Carbon-Carbon Bond Formations with Iodooxetanyl Zinc Reagents

Achieving stereocontrol in carbon-carbon bond-forming reactions is a central challenge in organic synthesis. While specific studies on iodooxetanyl zinc reagents are limited, the principles of stereocontrol in organozinc chemistry are well-established and can be applied to this system. researchgate.netresearchgate.net The Negishi cross-coupling, a powerful reaction that utilizes organozinc reagents, can be rendered stereoselective through the use of chiral palladium or nickel catalysts. wikipedia.org This allows for the coupling of the (3-methyl-3-oxetanyl)methylzinc moiety to various organic halides while controlling the stereochemistry of the newly formed bond.

Furthermore, enantioselective additions of organozinc reagents to aldehydes and other electrophiles can be achieved using chiral ligands or catalysts. researchgate.net For example, a chiral copper(II) complex has been used to mediate the asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate, achieving high cis/trans ratios and enantioselectivities. beilstein-journals.org Applying such catalytic systems to reactions involving Zinc, iodo[(3-methyl-3-oxetanyl)methyl] would enable the synthesis of enantioenriched, complex molecules containing the oxetane motif, which is critical for developing stereospecific therapeutic agents.

Development of Novel Synthetic Routes to Bioisosteric Motifs Utilizing Organozinc Chemistry

The oxetane ring is increasingly recognized as a valuable bioisostere in medicinal chemistry. rsc.orgbaranlab.org It can serve as a replacement for commonly used groups such as gem-dimethyl or carbonyl moieties, often leading to improved physicochemical properties. baranlab.orgnih.gov The incorporation of an oxetane can enhance metabolic stability, increase solubility, and lower lipophilicity, while also increasing the sp³-character of a molecule. nih.gov Organozinc chemistry, particularly utilizing reagents like Zinc, iodo[(3-methyl-3-oxetanyl)methyl], provides a direct and efficient route to incorporate these beneficial motifs into drug candidates. nih.govrsc.org

The development of modular synthetic methods using organozinc reagents facilitates the exploration of oxetanes as bioisosteres for amides and benzoyl groups. nih.govnih.gov For example, 3,3-diaryloxetanes have been investigated as replacements for benzophenones, showing similar properties but with potential advantages in molecular design. rsc.orgnih.gov Similarly, oxetane-amines are being explored as amide bioisosteres to fine-tune pharmacokinetic and metabolic profiles. nih.gov The versatility of organozinc reagents in C-C bond formation allows for the efficient synthesis of these and other novel bioisosteric motifs, accelerating the design of new therapeutic agents. nih.govnih.govrsc.org

Bioisosteric ReplacementOriginal GroupOxetane-Containing MotifImpact on Physicochemical PropertiesReference
gem-Dimethyl Group Replacementgem-Dimethyl3,3-Disubstituted OxetaneOften improves metabolic stability, solubility, and lipophilicity. Increases sp³-content. nih.gov
Carbonyl Group ReplacementKetone/Carbonyl3-OxetaneCan improve metabolic stability. Changes in lipophilicity (log D) vary by case. nih.gov
Benzophenone ReplacementBenzophenone3,3-DiaryloxetaneProperties are similar to ketones, offering a new design element. rsc.orgnih.gov
Amide Group ReplacementAmideOxetane-AmineAims to fine-tune physicochemical, pharmacokinetic, and metabolic properties. nih.gov
Benzoyl Group ReplacementBenzoylFunctionalized 3-Aryl OxetaneUsed to fine-tune properties of bioactive compounds, though synthetically challenging. nih.gov

Frontiers in Iodooxetanyl Organozinc Research: Challenges and Opportunities

Advancements in Catalytic Methods for Asymmetric Synthesis

The development of catalytic asymmetric methods for the synthesis of chiral molecules is a paramount goal in organic chemistry. For a compound like Zinc, iodo[(3-methyl-3-oxetanyl)methyl], achieving enantiocontrol is crucial for its potential applications in the synthesis of biologically active molecules and advanced materials.

Recent advancements in the asymmetric addition of organozinc reagents to carbonyl compounds offer a promising avenue. nih.gov The use of chiral ligands to control the stereochemical outcome of such reactions is a well-established strategy. researchgate.net For the synthesis of an enantiomerically enriched form of Zinc, iodo[(3-methyl-3-oxetanyl)methyl], one could envision a catalytic system employing a chiral catalyst that directs the addition of a zinc-containing nucleophile to a suitable precursor.

Another powerful strategy is the asymmetric desymmetrization of prochiral oxetanes. nsf.govorganic-chemistry.org This approach involves the enantioselective ring-opening of a symmetrically substituted oxetane (B1205548) with a nucleophile, guided by a chiral catalyst. rsc.org While this would not directly yield the target organozinc compound, it provides a pathway to chiral oxetane-containing building blocks that could be subsequently converted to the desired product.

Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis

Catalyst/Ligand SystemProposed Reaction TypePotential Outcome
Chiral Amino AlcoholsAsymmetric addition of a zinc nucleophileEnantioselective formation of the C-Zn bond
BINOL-based LigandsCatalytic asymmetric organozinc additionHigh enantioselectivity in the formation of chiral alcohols from aldehydes acs.org
Chiral Phosphoric AcidsAsymmetric desymmetrization of an oxetane precursorAccess to enantioenriched oxetane intermediates organic-chemistry.org

The challenges in this area lie in the design of catalysts that can effectively control the stereochemistry at the carbon atom bearing the zinc metal while tolerating the potentially reactive oxetane ring. The development of such methods would significantly enhance the utility of this class of organozinc reagents.

Exploration of Novel Reactivity Manifolds and Reaction Partners

The unique structure of Zinc, iodo[(3-methyl-3-oxetanyl)methyl] suggests a rich and largely unexplored reactivity profile. The interplay between the nucleophilic carbon-zinc bond and the electrophilic nature of the strained oxetane ring could lead to novel chemical transformations.

Organozinc reagents are well-known for their participation in a variety of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. researchgate.netbohrium.com This palladium-catalyzed reaction allows for the coupling of organozinc compounds with a wide range of organic halides. The title compound could, therefore, serve as a valuable building block for introducing the (3-methyl-3-oxetanyl)methyl moiety into complex molecules.

Furthermore, the reactivity of organozinc reagents can be tuned by the presence of additives. For instance, the addition of magnesium chloride has been shown to enhance the reactivity of organozinc reagents towards carbonyl compounds and carbon dioxide. organic-chemistry.org The exploration of such additives in reactions involving Zinc, iodo[(3-methyl-3-oxetanyl)methyl] could unlock new synthetic possibilities.

The oxetane ring itself is prone to ring-opening reactions under various conditions, providing access to functionalized acyclic compounds. nih.gov The proximity of the organozinc moiety could influence the regioselectivity and stereoselectivity of such ring-opening processes, potentially leading to novel intramolecular reactions.

Table 2: Potential Reaction Partners and Transformations

Reaction PartnerReaction TypePotential Product
Aryl/Vinyl HalidesNegishi Cross-CouplingAryl/Vinyl-substituted oxetanes
Aldehydes/KetonesNucleophilic AdditionOxetane-containing secondary/tertiary alcohols
Acid ChloridesAcylationOxetane-containing ketones
Carbon DioxideCarboxylationOxetane-containing carboxylic acids
Electrophilic Halogenating AgentsHalogenationHalogenated oxetane derivatives

The exploration of these and other reactivity manifolds will be crucial in defining the synthetic utility of Zinc, iodo[(3-methyl-3-oxetanyl)methyl].

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. pnas.org The development of sustainable methods for the preparation and use of organometallic reagents is a key aspect of this endeavor. mdpi.comacs.org

The synthesis of organozinc reagents often involves the direct insertion of zinc metal into an organic halide. nih.gov The use of activating agents such as lithium chloride can facilitate this process under milder conditions, reducing the need for harsh reagents and high temperatures. organic-chemistry.org This approach is particularly relevant for the synthesis of functionalized organozinc compounds like the title reagent, where the preservation of the oxetane ring is essential.

The choice of solvent is another critical factor in developing sustainable protocols. The use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of a chemical process. uit.no Research into the synthesis of Zinc, iodo[(3-methyl-3-oxetanyl)methyl] in environmentally benign media would be a valuable contribution.

Furthermore, the development of catalytic reactions that utilize the organozinc reagent efficiently is a cornerstone of sustainable chemistry. Catalytic cycles minimize waste by regenerating the active catalyst, leading to higher atom economy. socialresearchfoundation.com The application of such principles to reactions involving Zinc, iodo[(3-methyl-3-oxetanyl)methyl] will be essential for its practical application.

Table 3: Green Chemistry Considerations for Synthesis and Reactions

Green Chemistry PrincipleApplication to Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
Atom EconomyDevelopment of catalytic reactions with high product yield and minimal byproducts.
Use of Safer SolventsExploration of synthesis in benign solvents like water, ethanol, or ionic liquids.
Energy EfficiencySynthesis under mild conditions (e.g., room temperature) using activating agents.
CatalysisUtilization of catalytic amounts of transition metals in cross-coupling reactions.

By embracing these principles, the synthesis and application of Zinc, iodo[(3-methyl-3-oxetanyl)methyl] can be made more sustainable and environmentally friendly.

Integration with Automation and High-Throughput Experimentation for Discovery

The discovery and optimization of new chemical reactions can be a time-consuming and resource-intensive process. Automation and high-throughput experimentation (HTE) have emerged as powerful tools to accelerate this process in the field of organometallic chemistry. whiterose.ac.ukrsc.orgresearchgate.net

HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in parallel. nih.govsigmaaldrich.com This approach would be particularly valuable for exploring the reactivity of a novel reagent like Zinc, iodo[(3-methyl-3-oxetanyl)methyl], where optimal reaction conditions are unknown. For instance, an HTE screen could be employed to identify the most effective catalyst for a Negishi cross-coupling reaction involving this reagent. acs.org

Automated synthesis platforms can be used to prepare libraries of compounds for biological screening or materials science applications. nih.gov The integration of such platforms with the chemistry of Zinc, iodo[(3-methyl-3-oxetanyl)methyl] could enable the rapid generation of diverse oxetane-containing molecules.

Furthermore, automated systems can be used for detailed mechanistic studies, providing valuable insights into the reaction pathways of organometallic processes. bohrium.comnih.gov Such studies could help to elucidate the unique reactivity of the title compound and guide the design of new and improved synthetic methods.

Table 4: Applications of Automation and HTE

TechnologyApplication in Research of Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
High-Throughput Screening (HTS)Rapid optimization of reaction conditions (catalyst, solvent, temperature).
Automated SynthesisParallel synthesis of libraries of oxetane-containing compounds.
Robotic PlatformsMechanistic studies and kinetic analysis of reactions.
Data Science and Machine LearningPrediction of reactivity and guidance of experimental design. whiterose.ac.uk

The adoption of these modern techniques will undoubtedly accelerate the exploration of the chemistry of Zinc, iodo[(3-methyl-3-oxetanyl)methyl] and related compounds, leading to new discoveries and applications.

Q & A

Q. What are the established synthetic routes for Zinc, iodo[(3-methyl-3-oxetanyl)methyl], and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between zinc iodide and (3-methyl-3-oxetanyl)methyl iodide. Key steps include:
  • Anhydrous conditions : Use dry solvents (e.g., THF or diethyl ether) to prevent hydrolysis of intermediates.
  • Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., oxetane ring-opening).
  • Stoichiometric ratios : A 1:1 molar ratio of zinc iodide to the organic iodide precursor is critical for purity.
  • Workup : Purify via recrystallization from dichloromethane/hexane mixtures .
  • Validation : Confirm purity via elemental analysis and NMR (¹H/¹³C).

Q. How can researchers characterize the structural and electronic properties of Zinc, iodo[(3-methyl-3-oxetanyl)methyl]?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves coordination geometry (tetrahedral vs. trigonal planar) around the zinc center.
  • FTIR spectroscopy : Identifies Zn-I stretching vibrations (~200–250 cm⁻¹) and oxetane ring C-O-C vibrations (~980 cm⁻¹).
  • NMR spectroscopy : ¹H NMR in CDCl₃ reveals oxetane methyl protons at δ 1.2–1.4 ppm and methylene protons adjacent to iodine at δ 3.5–3.7 ppm .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths and charge distribution .

Q. What solvents are compatible with Zinc, iodo[(3-methyl-3-oxetanyl)methyl] during storage and reactions?

  • Methodological Answer :
  • Compatible solvents : Dichloromethane, THF, and ethers (avoid protic solvents like water or alcohols to prevent decomposition).
  • Stability tests : Monitor iodine release via UV-Vis at 290 nm (λmax for I⁻) under varying conditions.
  • Storage : Store in amber vials under argon at –20°C to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How does the oxetane ring in Zinc, iodo[(3-methyl-3-oxetanyl)methyl] influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Ring strain effects : The oxetane’s 60° bond angle strain enhances its participation in ring-opening reactions with nucleophiles (e.g., Grignard reagents).
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or Hammett plots to evaluate transition states during oxidative addition steps.
  • Competing pathways : Compare reactivity with non-oxetanyl analogs (e.g., Zn-I(CH₂)₃CH₃) to isolate steric vs. electronic contributions .

Q. What computational strategies can predict the thermodynamic stability of Zinc, iodo[(3-methyl-3-oxetanyl)methyl] under varying pH conditions?

  • Methodological Answer :
  • pKa calculations : Use COSMO-RS or DFT-derived solvation models to estimate protonation states of the oxetanyl oxygen.
  • Degradation pathways : Simulate hydrolysis mechanisms (e.g., SN2 vs. SN1) using molecular dynamics (MD) trajectories.
  • Validation : Correlate computational results with experimental LC-MS data identifying degradation products (e.g., 3-methyl-3-oxetanylmethanol) .

Q. How do contradictory literature reports on the compound’s melting point (e.g., 145–160°C) arise, and how can they be resolved?

  • Methodological Answer :
  • Purity assessment : Use DSC (differential scanning calorimetry) to detect impurities affecting melting point depression.
  • Crystallographic analysis : Compare polymorphic forms (e.g., monoclinic vs. orthorhombic) via PXRD.
  • Inter-lab validation : Collaborate with independent labs using standardized protocols (e.g., ASTM E794) .

Key Considerations for Researchers

  • Contradictory data : Always cross-validate using orthogonal techniques (e.g., XRD + NMR).
  • Advanced instrumentation : Leverage synchrotron sources for high-resolution XRD when crystallinity is low.
  • Ethical reporting : Disclose synthetic deviations (e.g., trace moisture) affecting reproducibility .

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